1,1,2-Triphenylhydrazine

Description

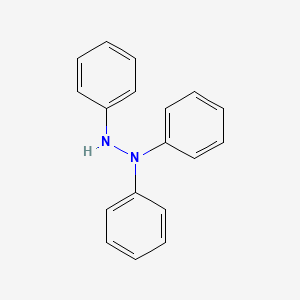

1,1,2-Triphenylhydrazine is a tri-substituted hydrazine derivative characterized by three phenyl groups attached to a hydrazine backbone. It serves as a precursor for synthesizing hydrazyl free radicals, which exhibit redox and acid-base properties . The compound’s electronic structure is influenced by the electron-withdrawing/donating effects of phenyl substituents, which modulate its acidity and stability. Studies using equilibrium acidity measurements in DMSO reveal that this compound has a pKHA value distinct from simpler hydrazines like phenylhydrazine and 1,2-diphenylhydrazine . Its homolytic bond dissociation energy (BDE) for the N−H bond is estimated to be ~73.3 kcal/mol, reflecting moderate radical stability .

Properties

CAS No. |

606-88-2 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

1,1,2-triphenylhydrazine |

InChI |

InChI=1S/C18H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |

InChI Key |

BGZVBIAMRYGGSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 1,1,2-Triphenylhydrazine and Analogues

*Derived from linear free-energy relationships in .

- Acidity and Radical Stability : The introduction of a third phenyl group in this compound increases steric hindrance and electron delocalization, raising its pKHA compared to 1,2-diphenylhydrazine (23.06 vs. 21.8) . This enhances its stability as a radical intermediate.

- Oxidative Behavior : Unlike 1,2-diphenylhydrazine, which rapidly oxidizes in aerobic environments to form benzidine derivatives , this compound’s additional phenyl group slows oxidation, making it more suitable for controlled radical reactions .

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : Fluorinated derivatives like [2-(Trifluoromethyl)phenyl]hydrazine exhibit higher oxidative stability due to the −CF3 group’s electron-withdrawing effect, but their BDEs remain uncharacterized .

- Electron-Donating Groups : Substituted phenylhydrazines with −OCH3 or −NH2 show lower pKHA values than this compound, favoring proton donation in acidic environments .

Environmental and Toxicological Profiles

- 1,2-Diphenylhydrazine: Classified as environmentally labile due to rapid aerobic oxidation. Limited data exist on its bioavailability or toxicity, though it is suspected to degrade into carcinogenic benzidine .

- This compound: No comprehensive toxicological studies are available, but its slower oxidation rate suggests reduced environmental persistence compared to 1,2-diphenylhydrazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.